

# 2,2'-Biphenol molecular structure and bonding

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An In-depth Technical Guide to the Molecular Structure and Bonding of **2,2'-Biphenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,2'-Biphenol**, with the chemical formula  $(C_6H_4OH)_2$ , is a significant organic compound characterized by two phenol rings linked at the ortho positions.<sup>[1]</sup> This unique structural arrangement gives rise to axial chirality and the potential for intramolecular hydrogen bonding, making it a molecule of great interest in stereochemistry and synthetic chemistry. Its derivatives are crucial as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of pharmaceuticals and advanced polymers.<sup>[2][3][4][5]</sup> This guide provides a comprehensive technical overview of the molecular structure, bonding, physicochemical properties, synthesis, and experimental characterization of **2,2'-biphenol**, tailored for professionals in research and drug development.

## Molecular Structure and Chirality

**2,2'-Biphenol** is a biaryl compound consisting of two hydroxyl-substituted benzene rings connected by a carbon-carbon single bond.<sup>[6]</sup> A key feature of its structure is the restricted rotation around this central C-C bond, which is sterically hindered by the ortho-hydroxyl groups.<sup>[7]</sup> This restricted rotation, or atropisomerism, means that the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers) if the rotational barrier is high enough to allow for their isolation.<sup>[7][8]</sup>

The conformation of **2,2'-biphenol** is further complicated by the orientation of the two hydroxyl groups. Theoretical studies using Density Functional Theory (DFT) have identified several isomers.[8][9][10] The most stable isomer, denoted as I0, features an intramolecular hydrogen bond between the two hydroxyl groups.[9][10] Other isomers (I1a, I1b, I2a, I2b) exist at higher energies and are formed by the rotation of one or both hydroxyl groups.[8][9][10] The interconversion between these isomers and the enantiomerization process (from S-form to R-form) are crucial for understanding its reactivity and application in chiral synthesis.[9][10]

Caption: 2D representation of **2,2'-Biphenol** highlighting the key C-C linkage and intramolecular hydrogen bond.

## Bonding, Geometry, and Physicochemical Properties

The three-dimensional structure of **2,2'-biphenol** is defined by its bond lengths, bond angles, and, most critically, the dihedral angle between the two aromatic rings. This dihedral angle is a result of the balance between the steric repulsion of the ortho substituents and the electronic effects of conjugation.

### Bond Geometry

Crystallographic studies provide precise measurements of the molecule's geometry. The structure of anhydrous **2,2'-biphenol** reveals the presence of both intramolecular and intermolecular hydrogen bonds, the latter connecting molecules into infinite chains.[11] The dihedral angle between the two benzene rings is a key parameter and can vary depending on the crystalline form and substitution.[11]

Table 1: Selected Geometric and Physicochemical Data for **2,2'-Biphenol**

Parameter	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>	[1][12]
Molar Mass	186.21 g·mol <sup>-1</sup>	[1][12]
Appearance	White to beige/greyish powder	[1][6][13]
Melting Point	108-110 °C	[13][14]
Boiling Point	315 °C	[12][13][14]
Dihedral Angle (C-C-C-C)	~50-70° (varies)	[11][15]
Water Solubility	Insoluble	[12][13]
pKa	7.32 ± 0.10 (Predicted)	[12][13]

## Intramolecular Hydrogen Bonding

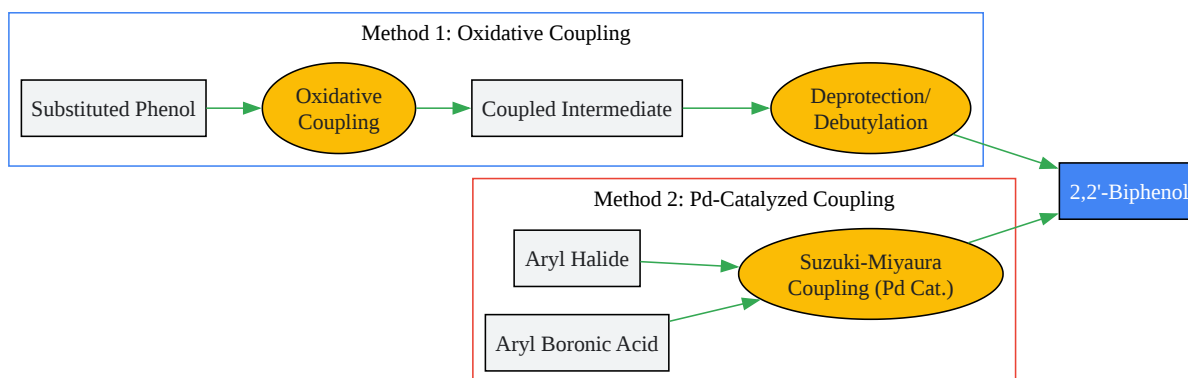
The presence of an intramolecular hydrogen bond between the hydroxyl proton of one ring and the oxygen atom of the other is a defining feature of the most stable conformation of **2,2'-biphenol**. [8][11] This interaction significantly influences the molecule's conformation, stability, and chemical properties. Computational studies have shown that this hydrogen bond is a critical factor in the energy landscape of its various isomers. [9][10]

## Synthesis of 2,2'-Biphenol

Several synthetic routes are available for the preparation of **2,2'-biphenol**, ranging from classical methods to modern catalytic approaches. The choice of method often depends on the desired scale, purity, and available starting materials.

- **Oxidative Coupling:** A common industrial method involves the oxidative coupling of phenols. For example, 2,4-di-tert-butylphenol can be oxidatively coupled, followed by a debutylation step to yield **2,2'-biphenol**. [1][13]
- **From Dibenzofuran:** Hydrolysis of dibenzofuran can also produce **2,2'-biphenol**. [1]
- **Alkaline Fusion:** The alkaline fusion of biphenylene oxide at high temperatures (around 300 °C) is another established method. [13][16]

- Palladium-Catalyzed Coupling: Modern methods like the Suzuki-Miyaura coupling provide versatile and high-yielding routes to **2,2'-biphenols** and their derivatives, especially for creating axially chiral structures.<sup>[14][17]</sup>



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Caption: Generalized workflows for the synthesis of **2,2'-Biphenol**.

## Experimental Protocols and Characterization

The definitive structural elucidation of **2,2'-biphenol** and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

### Single-Crystal X-ray Diffraction

This technique provides unambiguous data on bond lengths, bond angles, and the solid-state conformation, including the crucial dihedral angle and hydrogen bonding network.

Methodology:

- Crystal Growth: High-quality single crystals of anhydrous **2,2'-biphenol** are grown, typically by slow evaporation from a suitable solvent like dry toluene.<sup>[11]</sup>

- **Data Collection:** A selected crystal is mounted on a diffractometer (e.g., Enraf-Nonius CAD-4). Data is collected at a controlled temperature using a specific radiation source (e.g., Mo K $\alpha$ ).
- **Structure Solution:** The collected diffraction data is processed. The crystal structure is solved using direct methods with software packages like SHELXS or SIR.[\[11\]](#)
- **Structure Refinement:** The structural model is refined using full-matrix least-squares on F<sup>2</sup> with software such as SHELXL or TEXSAN.[\[11\]](#) Hydrogen atoms are typically located from difference Fourier maps and refined using a riding model.[\[11\]](#)
- **Visualization:** The final structure is visualized using programs like ORTEP or PLUTON to generate diagrams and analyze geometric parameters.[\[11\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the molecular structure in solution.

Methodology:

- **Sample Preparation:** A small amount of **2,2'-biphenol** is dissolved in a deuterated solvent (e.g., Polysol, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>).
- **Data Acquisition:** Spectra are recorded on an NMR spectrometer (e.g., Bruker AC-300).[\[18\]](#) A standard reference like tetramethylsilane (TMS) is used.
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the signals in the <sup>1</sup>H NMR spectrum, along with the chemical shifts in the <sup>13</sup>C NMR spectrum, are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule.[\[18\]](#)[\[19\]](#)

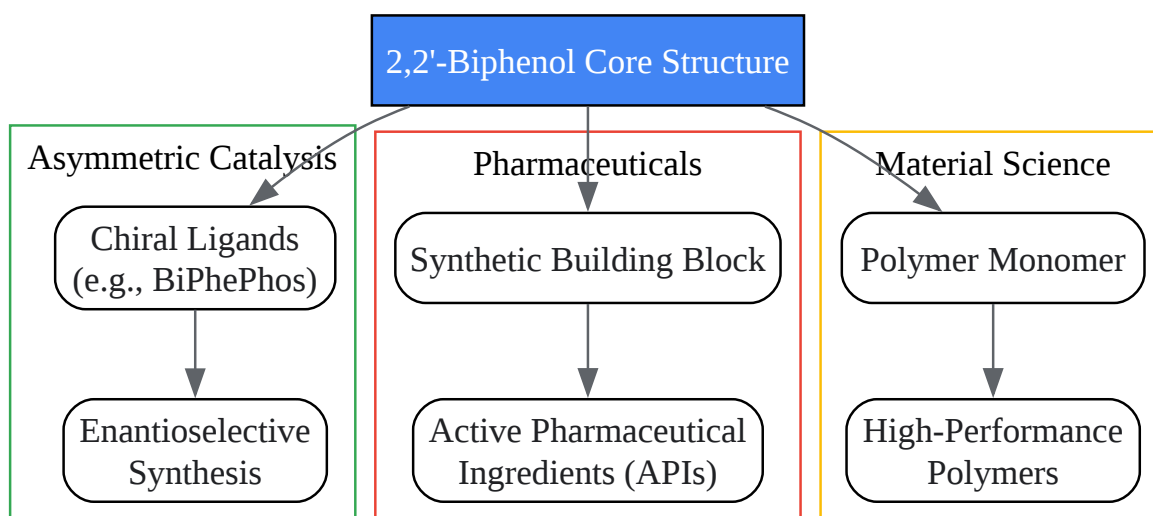
## Other Spectroscopic Techniques

- **Infrared (IR) Spectroscopy:** Used to identify functional groups, particularly the O-H stretching vibrations, which can provide evidence for hydrogen bonding.[\[20\]](#)
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound.[\[21\]](#)

## Applications in Research and Drug Development

The unique structural features of **2,2'-biphenol** make it a valuable platform for various applications, particularly in fields requiring stereochemical control.

- **Chiral Ligands:** **2,2'-Biphenol** is a precursor to important diphosphite ligands, such as BiPhePhos.[1] These ligands are used in transition-metal catalysis, for instance, in industrial hydroformylation, to achieve high enantioselectivity.[1]
- **Pharmaceutical Synthesis:** It serves as a versatile building block for the synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[3][4] Its rigid backbone and functional handles allow for the construction of diverse molecular architectures.[3]
- **Advanced Materials:** As a monomer, **2,2'-biphenol** is used to synthesize high-performance polymers, such as polyarylates and polyethers, which can exhibit enhanced thermal stability and mechanical strength.[2][5]
- **Biological Activity:** **2,2'-Biphenol** itself has been reported to exhibit anti-inflammatory and antioxidant effects.[22][23] It has been shown to inhibit COX-2 expression and affect signaling pathways like AKT/mTOR and Notch in cancer cells.[22][23]



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Caption: Key application pathways originating from the **2,2'-Biphenol** scaffold.

## Conclusion

**2,2'-Biphenol** is a molecule of fundamental importance with a rich stereochemical profile. Its structure, governed by restricted bond rotation and intramolecular hydrogen bonding, provides a rigid and chiral scaffold that is highly sought after in asymmetric catalysis, pharmaceutical synthesis, and material science. A thorough understanding of its molecular geometry, bonding, and synthetic accessibility is crucial for leveraging its full potential in the development of new drugs, catalysts, and advanced materials.

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